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Compound of Interest |

Compound Name: Dimorpholinomethanone
CAS No.: 38952-62-4
Cat. No.: B1297325
- 7

Introduction: The "Tamed" Carbonyl Source

Dimorpholinomethanone (DMM), widely recognized in synthetic chemistry as 4,4'-
Carbonyldimorpholine (CDM), represents a pivotal reagent for the chemo-selective introduction
of carbonyl moieties. Structurally characterized by a carbonyl core flanked by two morpholine
rings, CDM serves as a stable, crystalline, and non-toxic alternative to volatile and hazardous
phosgene equivalents like phosgene gas, diphosgene, and triphosgene.

While 1,1'-Carbonyldiimidazole (CDI) is the industry standard for carbonyl transfer, its high
reactivity often leads to uncontrolled symmetrical byproducts (e.g., R-NH-CO-NH-R). CDM,
conversely, exhibits a "Goldilocks" reactivity profile: the morpholine leaving group is
significantly less labile than imidazole. This attenuated reactivity is the key to its chemo-
selectivity, enabling the isolation of stable carbamoyl intermediates and the precise synthesis of
unsymmetrical ureas and carbamates.

Key Chemical Properties
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Property Specification

IUPAC Name Morpholin-4-yl(morpholino)methanone
Common Abbreviations CDM, DMM

CAS Number 38952-62-4

Molecular Weight 200.24 g/mol

Physical State

White crystalline solid

Solubility

Soluble in DCM, CHCI3, DMF; Moderate in
Toluene

Stability

Stable at room temperature; Non-hygroscopic

compared to CDI

Mechanism of Action: Sequential Nucleophilic

Substitution

The chemo-selectivity of CDM is driven by the stepwise displacement of its morpholine units.

Unlike CDI, where both imidazole groups can be displaced rapidly, CDM requires elevated

temperatures or activation to displace the first morpholine, and significantly more forcing

conditions (or a more potent nucleophile) to displace the second.

The Selectivity Gradient

» Activation: The carbonyl carbon is electrophilic but stabilized by the electron-donating

morpholine nitrogens.

 First Displacement (Formation of Carbamoyl Morpholine): Reaction with a primary amine

(Nucleophile 1) yields a stable N-carbamoyl morpholine intermediate.

o Second Displacement (Urea Formation): The intermediate reacts with a second amine

(Nucleophile 2) to form the final unsymmetrical urea.

Chemo-selective Advantage: The intermediate is stable enough to be isolated or purified,

preventing the formation of symmetrical ureas (A-CO-A) or oligomers.
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Figure 1: Stepwise displacement mechanism of CDM allowing for the isolation of stable
intermediates and preventing symmetric byproduct formation.

Protocol: Synthesis of Unsymmetrical Ureas

This protocol describes the chemo-selective synthesis of an unsymmetrical urea, differentiating
between two amines of varying steric/electronic profiles.

Materials

* Reagent: Dimorpholinomethanone (CDM) (1.0 equiv)

Nucleophile A: Primary Amine (e.g., Benzylamine) (1.0 equiv)

Nucleophile B: Secondary or Aniline derivative (1.1 equiv)

Solvent: Toluene (anhydrous) or DMF

Catalyst (Optional): DMAP (4-Dimethylaminopyridine) for the second step.

Workflow
Step 1: Formation of the Carbamoyl Morpholine Intermediate

o Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve CDM (10
mmol, 2.00 g) in Toluene (20 mL).

o Addition: Add Nucleophile A (10 mmol) dropwise at room temperature.

© 2026 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b1297325?utm_src=pdf-body-img
https://www.benchchem.com/product/b1297325?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1297325?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e Reaction: Heat the mixture to reflux (110°C).

o Note: Unlike CDI, which reacts at RT, CDM requires thermal energy to displace the first
morpholine. This kinetic barrier is the source of selectivity.

e Monitoring: Monitor by TLC or LC-MS. The formation of the mono-substituted N-carbamoyl
morpholine is usually complete within 4—-6 hours.

o Workup (Optional but Recommended):
o Cool to RT.
o Evaporate solvent.

o The intermediate is often a stable solid. Recrystallize from Hexane/EtOAc if necessary to
remove liberated morpholine.

Step 2: Displacement to Form Unsymmetrical Urea

¢ Re-dissolution: Dissolve the isolated intermediate (from Step 1) in DMF or Acetonitrile.
 Activation: Add Nucleophile B (1.1 equiv).

o Critical: If Nucleophile B is sterically hindered or an aniline, add DMAP (0.1 equiv) or use a
sealed tube at elevated temperature (120°C).

» Reaction: Stir at reflux (or 100-120°C) for 12—24 hours.
 Purification:

Cool to RT.

o

[¢]

Pour into water (precipitates the urea in many cases) or extract with EtOAc.

[¢]

Wash organic layer with 1M HCI (to remove residual morpholine and DMAP).

o

Dry over Na2S0O4 and concentrate.

Troubleshooting & Optimization
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Issue Probable Cause Solution

Switch solvent to Xylene or

Low Conversion (Step 1) Temperature too low. ]
DMF to increase reflux temp.
) ] ) ) Ensure strict 1:1 stoichiometry
Symmetric Urea Formation Excess amine + high temp. _ _ _
in Step 1; Isolate intermediate.
] o Add Lewis Acid catalyst (e.g.,
) Leaving group (morpholine) is ] ]
No Reaction (Step 2) ZnClI2) or switch to microwave

poor. ) o
irradiation.

Advanced Application: In Situ Generation of
Coupling Agents

While CDM is a urea, it can be converted into a highly reactive Vilsmeier-type coupling reagent
in situ, similar to TCFH (Tetramethylchloroformamidinium hexafluorophosphate).

Reaction:

This species acts as a potent dehydrating agent for peptide coupling or carboxylic acid
activation, offering different selectivity than standard HATU/EDC reagents due to the bulky
morpholine rings.

Protocol Highlight: Acid Activation

e Dissolve CDM (1 equiv) in DCM.

e Add POCI3 (1 equiv) at 0°C. Stir for 30 min to generate the chloro-iminium salt.
e Add Carboxylic Acid (1 equiv) and Base (TEA, 2 equiv).

e Add Amine (1 equiv).

o Result: Rapid amide bond formation with high chemo-selectivity for the acid over other
nucleophiles.

Distinction: CDM vs. DMTMM
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CRITICAL NOTE: Researchers often confuse Dimorpholinomethanone (CDM) with DMTMM.
They are distinct reagents with different applications.[1]

CDM
Feature ) ] DMTMM
(Dimorpholinomethanone)

Triazine derivative (Triazinyl-

Structure Urea derivative (C=0 core) ]
ammonium salt)
] Urea/Carbamate synthesis; Amide coupling (Peptide
Primary Use _
Phosgene sub. synthesis)
Activation Requires Heat or POCI3 Works at RT in water/alcohol

o Stepwise displacement (Kinetic ~ Amines vs Alcohols
Chemo-selectivity _
control) (Thermodynamic control)

References
e Coupling Agent Precursors:US Patent 2010/0144588 Al - Proton acceptor

iminium/carbocation-type coupling agents. (Describes the synthesis of DMM from
morpholine and triphosgene and its use in generating coupling species).

» Electrolyte Applications:WO Patent 2020/192927 Al - Lithium battery and use of a urea-
based additive. (Contextualizes the stability and electrochemical properties of DMM).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1.US20100144588A1 - Proton acceptor iminium/carbocation-type coupling agents - Google
Patents [patents.google.com]

o To cite this document: BenchChem. [Application Note: Chemo-selective Reactions with
Dimorpholinomethanone (CDM)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b1297325#chemo-selective-reactions-with-
dimorpholinomethanone]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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